molecular formula C21H14N3NaO3S3 B081338 Primuline CAS No. 10360-31-3

Primuline

Cat. No.: B081338
CAS No.: 10360-31-3
M. Wt: 475.5 g/mol
InChI Key: RSRNHSYYBLEMOI-UHFFFAOYSA-M
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Description

Primuline, also known as Direct Yellow 7, Carnotine, or C.I. 49010, is a dye containing the benzothiazole ring system. It is a substantive cotton dye known for its fluorescent properties and is typically available as a sodium salt . This compound is used in various applications, including as a fluorescent dye in biological research and as a staining agent in thin-layer chromatography.

Chemical Reactions Analysis

Primuline undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur, methanol, hydrochloric acid, and bleaching powder. The major products formed from these reactions are various dyes with distinct colors and properties.

Mechanism of Action

Primuline exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, this compound emits fluorescence, which can be used to visualize and quantify various biological and chemical substances. The molecular targets and pathways involved include the interaction of this compound with hydrocarbon chains in lipid molecules, leading to increased fluorescent emission .

Comparison with Similar Compounds

Primuline is unique due to its benzothiazole ring system and its ability to emit fluorescence. Similar compounds include:

These compounds share similar synthetic routes and applications but differ in their specific chemical structures and properties.

Properties

IUPAC Name

sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S3.Na/c1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12;/h2-10H,22H2,1H3,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRNHSYYBLEMOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N3NaO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065051
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10360-31-3
Record name NSC143368
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010360313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2'-(4-aminophenyl)-6-methyl[2,6'-bibenzothiazole]-7-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.698
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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